molecular formula C19H30N2 B5013647 1'-(2-phenylpropyl)-1,4'-bipiperidine

1'-(2-phenylpropyl)-1,4'-bipiperidine

Cat. No.: B5013647
M. Wt: 286.5 g/mol
InChI Key: UTHJUPZRZNYJEX-UHFFFAOYSA-N
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Description

1'-(2-Phenylpropyl)-1,4'-bipiperidine is a bipiperidine derivative featuring two piperidine rings connected via a carbon bridge. Its synthesis likely involves multi-step reactions, including alkylation or coupling strategies to introduce the phenylpropyl group, as seen in similar compounds .

Properties

IUPAC Name

1-(2-phenylpropyl)-4-piperidin-1-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2/c1-17(18-8-4-2-5-9-18)16-20-14-10-19(11-15-20)21-12-6-3-7-13-21/h2,4-5,8-9,17,19H,3,6-7,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHJUPZRZNYJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCC(CC1)N2CCCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1'-(2-phenylpropyl)-1,4'-bipiperidine with structurally related bipiperidine derivatives, focusing on substituent effects, biological activities, and applications.

Structural and Functional Group Comparisons

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Biological Activity/Application Reference
1'-(2-Phenylpropyl)-1,4'-bipiperidine 2-Phenylpropyl at 1', bipiperidine core ~317.47* Hypothesized CNS modulation (structural analogy) N/A
Pipamperone (1'-[4-(4-fluorophenyl)-4-oxobutyl]-1,4'-bipiperidine-4'-carboxamide) 4-Fluorophenyl, carboxamide 426.52 Dopamine D4 antagonist; antipsychotic
1'-Nitroso-1,4'-bipiperidine Nitroso group at 1' 213.28 Nitric oxide donor; vascular signaling
1’-((3,4-Dimethylphenyl)sulfonyl)-4-(2-fluorophenoxy)-1,4’-bipiperidine Sulfonyl, fluorophenoxy 442.58 Kinase inhibition (hypothetical)
Irinotecan Related Compound C Bipiperidine-carboxylate, pyranoindolizinoquinoline 609.11 (HCl salt) Chemotherapeutic metabolite
1'-(Pyridin-3-yl)-1,4'-bipiperidine Pyridinyl at 1' 259.38 Synthetic intermediate; uncharacterized

*Calculated based on molecular formula (C21H31N2).

Key Findings from Comparative Studies

  • Pipamperone’s 4-fluorophenyl and carboxamide groups confer selective dopamine D4 receptor antagonism, a property absent in non-aromatic analogs . Nitroso-containing derivatives (e.g., 1'-nitroso-1,4'-bipiperidine) release nitric oxide, enabling vasodilation, whereas sulfonyl or carboxylate groups (e.g., irinotecan metabolites) target enzymatic pathways .
  • Binding and Mechanism Insights :

    • Docking studies of bipiperidine derivatives (e.g., compound 13 in ) show enhanced binding to vascular endothelial growth factor (VEGF) receptors (−6.19 kcal/mol) compared to 5-FU (−4.07 kcal/mol), highlighting the bipiperidine scaffold’s role in stabilizing ligand-receptor interactions .
    • Clocarpramine (a neuroleptic bipiperidine carboxamide) demonstrates the importance of aromatic substituents (e.g., chlorinated dibenzazepine) for dopamine receptor affinity, a feature absent in the target compound .
  • Therapeutic Applications: Pipamperone and ancriviroc (CCR5 antagonist) exemplify bipiperidine derivatives with validated clinical uses, contrasting with the target compound’s exploratory status . Irinotecan metabolites underscore the bipiperidine-carboxylate motif’s role in topoisomerase inhibition, a mechanism distinct from alkyl-substituted analogs .

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